tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Overview
Description
“tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate” is a chemical compound with the CAS Number: 360773-84-8. It has a molecular weight of 312.21 and its IUPAC name is tert-butyl 1- (4-bromophenyl)cyclopropylcarbamate .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(4-bromophenyl)cyclopropan-1-amine with di-tert-butyl dicarbonate in the presence of sodium bicarbonate in tetrahydrofuran . The reaction conditions include room temperature and the yield is reported to be 99% .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties like solubility, melting point, boiling point, etc. are not mentioned in the search results.Scientific Research Applications
Synthesis of Spirocyclopropanated Analogues of Insecticides : This compound was used in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues were prepared in a series of steps involving cocyclization, demonstrating its utility in insecticide development (Brackmann et al., 2005).
Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), a drug used in cancer therapy. A rapid synthetic method for this compound has been established, highlighting its significance in pharmaceutical synthesis (Zhao et al., 2017).
Enantioselective Synthesis of Carbocyclic Analogues : This compound is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its role in nucleoside analogues development (Ober et al., 2004).
Use in Reduction of Perfluoroalkyl Ketones : The compound showed unique behavior in the reduction of perfluoroalkyl ketones, leading to unexpected products. This study contributes to the understanding of reactions involving lithium alkoxides (Sokeirik et al., 2006).
Organic Photovoltaic Materials Production : In the field of organic electronics, it was used in the synthesis of donor building blocks for organic photovoltaic materials. This demonstrates its potential application in the development of new electronic materials (Chmovzh & Rakitin, 2021).
Deprotection of tert-Butyl Carbamates : Aqueous phosphoric acid was found to be an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, demonstrating its relevance in organic synthesis and pharmaceutical manufacturing (Li et al., 2006).
Antiarrhythmic and Hypotensive Properties : Some novel derivatives of this compound exhibited significant antiarrhythmic and hypotensive properties, indicating its potential in the development of cardiovascular drugs (Chalina et al., 1998).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)cyclopropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEMFURAGDYBTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681465 | |
Record name | tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
360773-84-8 | |
Record name | tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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